
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of amino acids: Using reagents like HBTU or DIC.
Coupling reactions: Sequential addition of protected amino acids.
Deprotection steps: Removal of protecting groups using TFA.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. Large-scale synthesis may also involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide.
Reduction: Using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced forms of the peptide.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Studying protein interactions and functions.
Medicine: Potential therapeutic uses, such as in drug delivery systems.
Industry: Use in the development of biomaterials.
Wirkmechanismus
The mechanism of action of L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Threonyl-L-lysylglycyl-L-ornithine: Lacks the diaminomethylidene group.
L-Threonyl-L-lysylglycyl-L-arginine: Contains an arginine residue instead of ornithine.
Uniqueness
L-Threonyl-L-lysylglycyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group, which may confer distinct chemical and biological properties compared to similar peptides.
Eigenschaften
CAS-Nummer |
63566-11-0 |
|---|---|
Molekularformel |
C18H36N8O6 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C18H36N8O6/c1-10(27)14(20)16(30)26-11(5-2-3-7-19)15(29)24-9-13(28)25-12(17(31)32)6-4-8-23-18(21)22/h10-12,14,27H,2-9,19-20H2,1H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)(H4,21,22,23)/t10-,11+,12+,14+/m1/s1 |
InChI-Schlüssel |
WNKRADKHPSKZGF-UHXUPSOCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


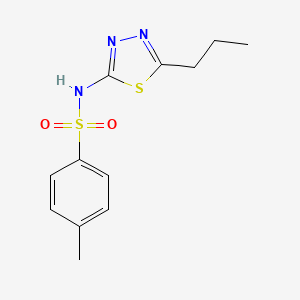
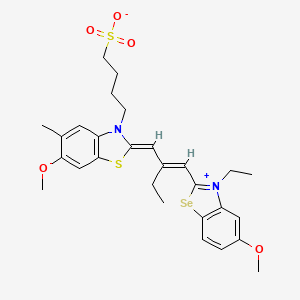
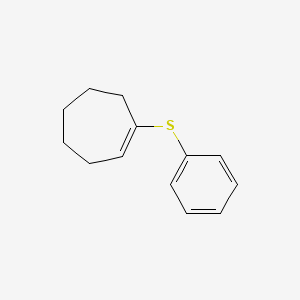
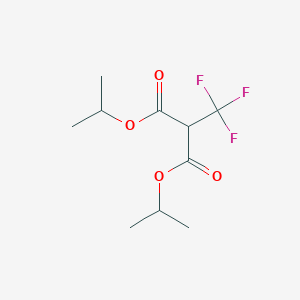

![Bicyclo[6.3.1]dodec-8-en-10-one](/img/structure/B14503570.png)
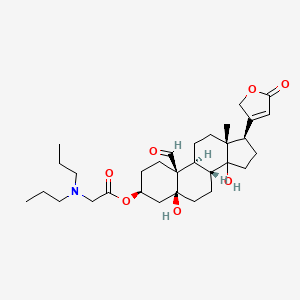
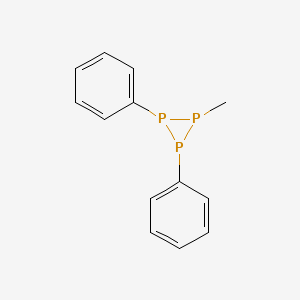
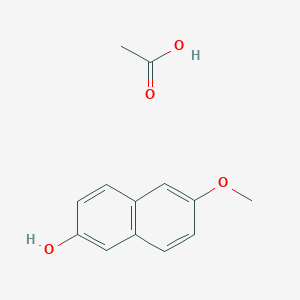
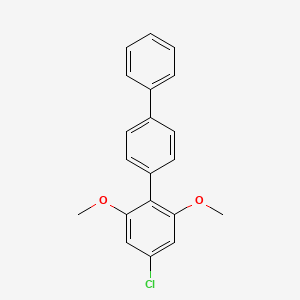

![N,N,N-Trimethylbicyclo[2.2.1]heptan-2-aminium iodide](/img/structure/B14503608.png)
![4-Hydroxy-3-{(E)-[(4-nitrophenyl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B14503629.png)
![4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14503630.png)
